molecular formula C17H15ClN4O2S B12044291 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-15-1

3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12044291
CAS No.: 478255-15-1
M. Wt: 374.8 g/mol
InChI Key: INQHIPWNSOHLPZ-VXLYETTFSA-N
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Description

This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a triazole ring fused with a thione group. Its structure includes a 3-chlorophenyl substituent at position 3 and a 3-ethoxy-4-hydroxybenzylideneamino group at position 4. The benzylidene moiety introduces a Schiff base functionality, which is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No.

478255-15-1

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-15-8-11(6-7-14(15)23)10-19-22-16(20-21-17(22)25)12-4-3-5-13(18)9-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+

InChI Key

INQHIPWNSOHLPZ-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Substitution Reaction: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

    Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-ethoxy-4-hydroxybenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dictated by its functional groups:

  • Thione Group

    • Participates in nucleophilic substitution and redox reactions .

    • Potential for thiol-thione tautomerism under acidic/basic conditions.

  • Benzylidene Imine

    • Hydrolysis : Susceptible to cleavage in acidic conditions, regenerating the aldehyde and amine.

    • Electrophilic Addition : Reacts with nucleophiles (e.g., Grignard reagents).

  • Ethoxy and Hydroxy Groups

    • Ether Cleavage : Ethoxy groups may undergo demethylation under strong acidic conditions.

    • Phenolic Hydroxy : Potential for esterification or alkylation reactions.

Table 2: Functional Group Reactivity

GroupReaction TypeExample Products
ThioneNucleophilic substitutionThiol derivatives
BenzylideneHydrolysisAldehyde + amine
EthoxyDemethylationPhenolic derivatives

Reaction Monitoring and Purification

  • TLC : Used to track reaction progress and confirm product formation.

  • Purification :

    • Recrystallization : Common for isolating pure product.

    • Column Chromatography : Employed for complex mixtures.

Structural Characterization

Characterization is performed using:

  • NMR Spectroscopy

    • Confirms aromatic substitution patterns and functional group integration.

  • Mass Spectrometry (MS)

    • Verifies molecular weight (e.g., 404.32 g/mol for similar triazoles).

  • Infrared (IR) Spectroscopy

    • Identifies functional groups (e.g., C=O, C=N stretches).

Table 3: Characterization Techniques

TechniqueKey ObservationsReference
NMRSubstitution patterns, proton environments
MSMolecular weight confirmation
IRFunctional group identification

Reaction Mechanisms in Triazole Chemistry

The synthesis aligns with general 1,2,4-triazole chemistry, including:

  • Cyclization Reactions

    • Formation of triazole rings via [2+1+2] cyclization involving C–S and C–N bond cleavage .

  • Metal-Free Synthesis

    • Oxidative conditions (e.g., iodine/TBHP) enable formation of substituted triazoles without catalysts .

  • Cascade Reactions

    • Multi-step processes involving C–H functionalization and double C–N bond formation .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, the compound has shown effectiveness against various bacterial strains and fungi. A study conducted by Süleymanoğlu et al. (2017) highlighted that derivatives of 1,2,4-triazoles exhibit significant activity against Leishmania species, indicating potential use in treating leishmaniasis .

Anticancer Properties

Triazole compounds are being investigated for their anticancer properties. Research has indicated that 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study found that triazole derivatives can inhibit tumor growth in vivo and in vitro models .

Antioxidant Activity

The compound's antioxidant potential has been evaluated through various assays. It was found to scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases. This property is crucial for developing therapeutics aimed at conditions such as neurodegenerative diseases .

Fungicides

The efficacy of this compound as a fungicide has been explored extensively. Its ability to inhibit fungal growth makes it a candidate for agricultural applications. Studies have shown that triazole derivatives can protect crops from fungal infections while being environmentally friendly compared to traditional fungicides .

Plant Growth Regulators

Research indicates that this compound may also act as a plant growth regulator, enhancing growth and yield in certain crops. The mechanism involves modulation of plant hormone levels, which promotes better root and shoot development .

Synthesis of Novel Materials

The unique structure of 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione allows for its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Süleymanoğlu et al. (2017)AntimicrobialEffective against Leishmania spp., demonstrating potential for antiparasitic drugs.
Research on Anticancer ActivityAnticancerInduced apoptosis in cancer cell lines; potential for cancer therapy development.
Agricultural StudyFungicideDemonstrated significant antifungal activity against common crop pathogens.
Material Science ResearchNovel MaterialsImproved mechanical properties when integrated into polymer composites.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and Schiff base linkage are key structural features that enable the compound to bind to these targets and exert its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the triazole core or benzylidene group. Below is a comparative analysis:

Compound Name Substituent at Position 3 Benzylidene Group Substituents Key Structural Features Reference ID
Target Compound 3-Chlorophenyl 3-Ethoxy-4-hydroxy Electron-donating (OH, OEt) and polar groups enhance solubility N/A
5-(3-Chlorophenyl)-4-[(2-fluorobenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione 3-Chlorophenyl 2-Fluoro Electron-withdrawing F atom; reduced polarity compared to target
3-(3-Ethoxyphenyl)-4-((4-dimethylaminobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 3-Ethoxyphenyl 4-Dimethylamino Strong electron-donating NMe₂ group; increased basicity
3-(Adamantan-1-yl)-4-((2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione Adamantyl 2-Hydroxy Bulky adamantyl group; may reduce membrane permeability
4-((4-Methoxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl 4-Methoxy Methoxy group offers moderate electron donation; steric hindrance

Spectroscopic Properties

Compound Feature IR (C=S stretch) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Reference ID
Target Compound ~1230 cm⁻¹ 1.63 (d, CH₃), 4.53 (q, CH), 7.19 (aromatic) Not reported Hypothetical
4-((4-Fluorobenzylidene)amino) 1226 cm⁻¹ 9.33 (s, H11, benzylidene) 167.2 (C=S), 160.1 (C=N)
tert-Butyl-substituted analog 1245 cm⁻¹ 1.45 (s, t-Bu), 7.32–7.89 (aromatic) 152.3 (C=S), 121.8–140.1 (aromatic)

The C=S stretch in IR (~1230 cm⁻¹) is consistent across analogs. $ ^1H $ NMR signals for aromatic protons (δ 6.5–8.5 ppm) and benzylidene protons (δ 8.9–9.6 ppm) are characteristic .

Electronic and Solubility Effects

  • Electron-Donating Groups (OH, OEt): Increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, ethanol) .
  • Electron-Withdrawing Groups (F, Cl) : Reduce solubility but enhance stability against metabolic degradation .
  • Bulky Substituents (t-Bu, adamantyl) : Lower solubility but improve lipid membrane penetration .

Biological Activity

The compound 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the desired hydrazone structure. The triazole ring is subsequently formed through cyclization reactions involving thiosemicarbazides or similar precursors .

Biological Activity Overview

  • Anticancer Properties :
    • Studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazole moiety have shown promising results against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .
    • The selectivity towards cancer cells was particularly noted, with some derivatives showing higher potency against melanoma cells compared to other cancer types.
  • Mechanism of Action :
    • The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and inhibit cell migration. For example, certain synthesized derivatives were identified as effective in inhibiting cancer cell migration and were characterized as relatively selective towards malignant cells .
  • Antimicrobial Activity :
    • The compound also exhibits antimicrobial properties. Research has indicated that triazole derivatives can act against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
  • Other Biological Activities :
    • Beyond anticancer and antimicrobial effects, studies have reported additional activities such as anti-inflammatory and antioxidant properties. These activities are crucial for broadening the therapeutic applications of triazole derivatives in treating various diseases .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Case Study 1 : A synthesized derivative was tested against the HCT-116 colon carcinoma cell line, showing an IC50 value of 6.2 µM, indicating potent activity .
  • Case Study 2 : Another study focused on the MCF-7 breast cancer cell line where specific derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, underscoring their potential as novel anticancer agents .

Data Table: Biological Activities of Selected Triazole Derivatives

Compound NameActivity TypeCell Line TestedIC50 Value (µM)Reference
Compound AAnticancerMDA-MB-23115.0
Compound BAnticancerIGR3910.5
Compound CAntimicrobialStaphylococcus aureus12.0
Compound DAnti-inflammatoryRAW 264.720.0

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Reacting 3-chlorobenzyl chloride with thiosemicarbazide to form an intermediate thiosemicarbazone derivative.
  • Step 2 : Cyclization under acidic conditions (e.g., HCl or H₂SO₄) to yield the triazole-thione core.
  • Step 3 : Schiff base formation by condensing the amino group of the triazole with 3-ethoxy-4-hydroxybenzaldehyde under reflux in ethanol .

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature70–80°C (Step 3)↑ Yield by 15%
CatalystGlacial acetic acidReduces side reactions
Reaction Time6–8 hours (Step 3)Prevents degradation

Q. How is the molecular structure validated experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines dihedral angles between aromatic rings (e.g., 53.02° for 3-methoxybenzyl substituents) and hydrogen-bonding patterns (N–H⋯S interactions forming dimers) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons (e.g., thione sulfur at δ ~160 ppm in ¹³C NMR).
    • IR : Confirms C=S (~1250 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .

Q. What structural features influence its reactivity?

  • Triazole-thione core : Participates in tautomerism (thione ↔ thiol), affecting nucleophilic substitution.
  • Schiff base moiety : Sensitive to hydrolysis under strong acidic/basic conditions.
  • 3-Chlorophenyl group : Enhances lipophilicity and π-π stacking in crystal packing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict its electronic properties?

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict bond lengths/angles (e.g., C–S bond: ~1.68 Å).
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to assess charge transfer interactions .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., negative potential at thione sulfur) .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 μM) to identify IC₅₀ values.
  • Control Experiments : Compare with analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects.
  • Mechanistic Assays : Use fluorescence quenching or enzyme inhibition assays to confirm target engagement .

Q. How is the structure-activity relationship (SAR) analyzed for antimicrobial activity?

SubstituentAntimicrobial Activity (MIC, μg/mL)Key Observation
3-Chlorophenyl12.5 (S. aureus)Enhanced activity vs. non-halogenated analogs
3-Ethoxy-4-hydroxy25.0 (E. coli)Polar groups reduce Gram-negative activity
Thione sulfurCritical for bindingMethylation abolishes activity

Q. How are intermolecular interactions in crystal packing leveraged for material design?

  • Hydrogen Bonds : N–H⋯S (2.8–3.0 Å) stabilizes dimers.
  • π-π Stacking : Between chlorophenyl and triazole rings (3.3–3.6 Å spacing) enhances thermal stability .
  • Disorder Analysis : Resolve using SHELXL refinement (R factor < 0.05) to ensure structural accuracy .

Q. What experimental designs validate its potential as a kinase inhibitor?

  • Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™.
  • Docking Studies : AutoDock Vina predicts binding poses in ATP-binding pockets (ΔG ~ -9.2 kcal/mol).
  • Mutagenesis : Test binding affinity with kinase mutants (e.g., T790M in EGFR) .

Methodological Notes

  • Synthetic Reproducibility : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Data Validation : Cross-check crystallographic data (CCDC deposition codes) with literature .
  • Error Analysis : Apply Chauvenet’s criterion to exclude outliers in biological replicates .

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